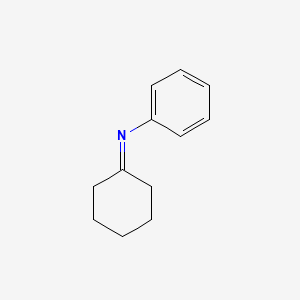

N-phenylcyclohexanimine

Description

Historical Perspectives and Foundational Principles of Imine Chemistry

Imines, characterized by a carbon-nitrogen double bond (C=N), have been a cornerstone of organic chemistry since their discovery in the 19th century by Hugo Schiff. numberanalytics.com These compounds, also known as Schiff bases, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. numberanalytics.comwikipedia.org The formation mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate, which then undergoes dehydration to form the imine. numberanalytics.com The replacement of the oxygen atom of a carbonyl group with a nitrogen atom significantly alters the chemical reactivity, making imines valuable precursors in various synthetic transformations. numberanalytics.com

The Position of N-phenylcyclohexanimine within Cyclic Imine Chemistry

N-phenylcyclohexanimine belongs to the class of cyclic imines, which are nitrogen-containing heterocyclic compounds that have gained increasing importance over the last decade. rsc.orgrsc.org These structures are found in numerous pharmacologically relevant compounds and serve as crucial intermediates in the synthesis of drugs and agrochemicals. rsc.org Cyclic imines, including N-phenylcyclohexanimine, are recognized as valuable precursors for the synthesis of alkaloids due to their inherent reactivity. mdpi.com The imine moiety can be readily reduced, oxidized, or functionalized, making it a versatile building block in organic synthesis. mdpi.com

Overview of Key Research Domains Pertaining to N-phenylcyclohexanimine

Research surrounding N-phenylcyclohexanimine is multifaceted, spanning several key domains. It is extensively utilized as a synthetic intermediate for creating a variety of organic compounds. Its reactivity allows for its participation in cycloaddition reactions and the synthesis of nitrogen-containing heterocycles. wikipedia.org Furthermore, its ability to act as a ligand for transition metals has opened avenues in the field of catalysis. nih.govnih.gov There is also growing interest in the potential biological activities of N-phenylcyclohexanimine and its derivatives, with some studies exploring its interaction with biological molecules and potential as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylcyclohexanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFGCUFAJAQNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311271 | |

| Record name | N-phenylcyclohexanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-38-3 | |

| Record name | N-Cyclohexylidenebenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 240845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylcyclohexanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Pathways

The synthesis of N-phenylcyclohexanimine can be achieved through several methods, with the condensation reaction between cyclohexanone (B45756) and aniline (B41778) being the most common. brainly.com This reaction is typically acid-catalyzed, where the amino group of aniline performs a nucleophilic attack on the carbonyl carbon of cyclohexanone. brainly.com The subsequent elimination of a water molecule yields the final imine product. brainly.com Another synthetic route involves the reaction of 1-aminobenzene (aniline) with cyclohexene, which can produce N-phenylcyclohexanimine alongside N-cyclohexylaniline. Additionally, it can be prepared from aromatic amines and cyclohexanone. google.com

| Synthetic Method | Reactants | Conditions | Key Features |

| Acid-Catalyzed Condensation | Cyclohexanone, Aniline | Acid catalyst | Direct formation of the imine bond. brainly.com |

| Reaction with Cyclohexene | 1-Aminobenzene, Cyclohexene | Optimized conditions | Co-produces N-cyclohexylaniline. |

| From Aromatic Amines | Aromatic Amine, Cyclohexanone | Not specified | General method for related imines. google.com |

Physicochemical Properties and Spectroscopic Characterization

N-phenylcyclohexanimine, also known as N-cyclohexylidenebenzenamine, is an organic compound with the chemical formula C₁₂H₁₅N. nih.gov It has a molecular weight of approximately 173.25 g/mol . nih.gov Spectroscopic techniques are crucial for its characterization. Infrared (IR) spectroscopy typically shows a characteristic C=N stretching frequency in the range of 1650-1670 cm⁻¹. masterorganicchemistry.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. nih.govamazonaws.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern. nist.gov

| Property | Value |

| IUPAC Name | N-phenylcyclohexanimine |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 1132-38-3 |

Mechanistic Elucidation of Reactions Involving N Phenylcyclohexanimine

Detailed Investigation of Reaction Pathways and Intermediates

One significant pathway is its formation from cyclohexanone (B45756). This process involves the palladium-catalyzed dehydrogenation of cyclohexanone to yield cyclohexenone, followed by imination with an ammonium (B1175870) salt to generate an imine intermediate. Subsequent aromatization through further dehydrogenation results in the formation of an arylamine structure.

Key reactions of N-phenylcyclohexanimine include:

Oxidation: The compound can be oxidized to N-phenylcyclohexanone using oxidizing agents.

Reduction: Reduction of N-phenylcyclohexanimine can yield N-phenylcyclohexylamine.

Substitution: The imine group is susceptible to nucleophilic substitution, leading to a variety of substituted derivatives.

The Maillard reaction has been identified as a dominant pathway for converting reactive nitrogen intermediates, similar in nature to those derived from N-phenylcyclohexanimine, into heterocyclic aromatic compounds. rsc.org Computational simulations, including ab initio thermodynamic and kinetic modeling, are instrumental in evaluating potential reaction pathways involving these reactive nitrogen intermediates. rsc.org

Identification and Characterization of Transition States

Transition states represent the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. youtube.comnumberanalytics.com Although they are transient and cannot be isolated, their structures can be inferred from the structures of reactants, intermediates, and products. youtube.com The characterization of transition states is essential for understanding reaction rates and mechanisms. numberanalytics.comschrodinger.com

Computational methods, such as density functional theory (DFT), are powerful tools for locating and characterizing transition states. ic.ac.uk These methods can calculate the geometry and energy of the transition state, providing insights into the bond-breaking and bond-forming processes that occur during the reaction. numberanalytics.comic.ac.uk For example, in SN2 reactions, the transition state is characterized by a pentacoordinate carbon atom where the nucleophile and the leaving group are in a nearly linear arrangement. ucsb.edu

The Hammond postulate provides a qualitative understanding of the structure of a transition state by relating it to the species (reactant, intermediate, or product) that is closest in energy. ic.ac.uk However, direct computational modeling offers a more precise picture of the transition state. ic.ac.uk The search for a transition state involves finding a stationary point on the potential energy surface with one negative second derivative, which corresponds to the reaction coordinate. ucsb.edu

Table 1: Computational Approaches for Transition State Characterization

| Method | Description | Application |

| Synchronous Transit-Guided Quasi-Newton (QST2) | Requires the structures of the reactant and product to generate an initial guess for the transition state. ucsb.edu | Efficient for locating transition states in reactions like the Menshutkin reaction. ucsb.edu |

| Coordinate Scans | Involves systematically changing a specific geometric parameter (e.g., bond length or angle) to map the potential energy surface and identify the maximum energy point. ic.ac.uk | Useful for identifying reaction pathways but can be less effective for complex reactions with multiple changing variables. ucsb.edu |

| AutoTS | An automated workflow that takes reactant and product structures as input to find the transition state and reaction energetics. schrodinger.com | Streamlines the process of transition state searching for elementary molecular reactions. schrodinger.com |

Kinetic and Thermodynamic Aspects of N-phenylcyclohexanimine Transformations

The feasibility and rate of a chemical reaction are governed by thermodynamics and kinetics, respectively. longdom.org Thermodynamic stability is determined by the Gibbs free energy (G), which is a function of enthalpy (H), entropy (S), and temperature (T) (G = H - TS). A reaction is thermodynamically favorable if the products have a lower Gibbs free energy than the reactants. longdom.org

Kinetic analysis focuses on the rate of a reaction, which is determined by the activation energy (Ea). longdom.org The activation energy is the energy barrier that must be overcome for reactants to transform into products. nih.gov Isoconversional model-free methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are commonly used to determine kinetic parameters like activation energy from experimental data. mdpi.com

The study of adsorption processes, which can be relevant to reactions involving N-phenylcyclohexanimine at interfaces, often involves fitting experimental data to kinetic and isotherm models. mdpi.comscirp.org For instance, pseudo-second-order kinetics often describe adsorption processes well. mdpi.com

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated from the activation energy and pre-exponential factor. mdpi.com These parameters provide valuable information about the nature of the reactions occurring during a transformation. mdpi.com For example, a negative ΔG indicates a spontaneous process. mdpi.com

Table 2: Key Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Description | Significance |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; a lower Ea leads to a faster reaction. nih.gov |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a reaction is endothermic (positive ΔH) or exothermic (negative ΔH). mdpi.com |

| Entropy Change | ΔS | The change in the degree of disorder or randomness of a system. | A positive ΔS indicates an increase in disorder. mdpi.com |

| Gibbs Free Energy Change | ΔG | The maximum amount of non-expansion work that can be extracted from a closed system. | Determines the spontaneity of a reaction; a negative ΔG indicates a spontaneous process. longdom.orgmdpi.com |

Role of Catalysts and Additives in Reaction Mechanisms

In the context of reactions involving N-phenylcyclohexanimine, both homogeneous and heterogeneous catalysts can play a significant role. Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. libretexts.org For example, palladium catalysts are used in the dehydrogenation step of cyclohexanone to form cyclohexenone, a precursor to N-phenylcyclohexanimine.

Additives can also influence reaction mechanisms. Lewis acidic additives, for instance, can be used in conjunction with transition metal catalysts to enhance reactivity, activity, and selectivity. rsc.org They can participate in various ways, such as activating substrates or modifying the properties of the catalyst. rsc.org In some photoredox reactions, additives can act as electron shuttles, although in certain cases, their omission can lead to improved catalytic efficiency. beilstein-journals.org

The choice of catalyst is crucial in directing a reaction towards a specific product. For example, in polyurethane foam synthesis, different catalysts can selectively promote either the gelling or blowing reactions. researchgate.net

Coordination Chemistry and Catalysis

Formation of Metal Complexes

The nitrogen atom in the imine group of N-phenylcyclohexanimine possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with various transition metals. The ability of nitrogen-containing compounds to form stable complexes with metals is a well-established principle in coordination chemistry. cmu.edu These metal complexes can exhibit unique structural and electronic properties, which in turn influence their reactivity and potential applications in catalysis. cmu.edu

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Application as a Ligand in Catalysis

Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center, thereby influencing the activity and selectivity of the catalyst. nih.gov While N-heterocyclic carbenes (NHCs) and phosphines are common ligands, imine-containing ligands are also being explored. wikipedia.orgnsf.gov The design of bifunctional ligands, where a secondary functional group can interact with the substrate or a reagent, is a growing area of research. nsf.gov The coordination of N-phenylcyclohexanimine or its derivatives to a metal center can create a catalytic system with specific properties for promoting various organic transformations. nih.gov

Computational and Theoretical Chemistry Studies of N Phenylcyclohexanimine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution, molecular geometry, and bonding characteristics of N-phenylcyclohexanimine. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to provide a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of N-phenylcyclohexanimine. researchgate.netrsc.org DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For N-phenylcyclohexanimine, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial orientation of the cyclohexyl and phenyl rings relative to the imine linkage.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In N-phenylcyclohexanimine, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the phenyl ring, while the LUMO is likely centered on the C=N double bond and the phenyl ring's π* orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the bonding and orbital interactions. biointerfaceresearch.com For N-phenylcyclohexanimine, NBO analysis can quantify the delocalization of the nitrogen lone pair into the phenyl ring and the hyperconjugative interactions between the C-H bonds of the cyclohexyl ring and the imine group. These interactions play a significant role in stabilizing the molecule and influencing its reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an N-Aryl Imine System (Illustrative) This table presents typical bond lengths and angles for a molecule structurally analogous to N-phenylcyclohexanimine, as specific data for the target compound is not readily available in the literature. The values are based on general findings from DFT studies of similar imines.

| Parameter | Typical Value (DFT) |

| C=N Bond Length | 1.28 - 1.30 Å |

| N-C (phenyl) Bond Length | 1.40 - 1.43 Å |

| C-N-C Angle | 118° - 122° |

| C=N-C-C (phenyl) Dihedral Angle | 30° - 50° |

Data compiled from general principles discussed in computational studies of imines.

Ab initio methods, which are based on first principles without empirical parameterization, offer a rigorous approach to studying electronic structure. The Hartree-Fock (HF) method is a fundamental ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. acs.orgcsic.es While HF provides a good starting point, it neglects electron correlation, which can be important for accurately describing certain molecular properties.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to incorporate electron correlation. mdpi.com MP2 calculations can provide more accurate energies and geometries compared to HF, especially for systems where electron correlation effects are significant. For N-phenylcyclohexanimine, MP2 calculations would be valuable for refining the understanding of its conformational preferences and the energetic barriers between different conformers. However, the computational cost of MP2 is higher than that of DFT, which can be a limiting factor for larger systems. rsc.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. nih.gov Larger basis sets provide a more flexible description of the electron distribution but also increase the computational cost. Common basis sets used for organic molecules like N-phenylcyclohexanimine include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.net

The selection of an appropriate basis set involves a trade-off between accuracy and computational expense. It is crucial to perform convergence studies, where calculations are repeated with increasingly larger basis sets to ensure that the calculated properties have converged to a stable value. This ensures that the results are not an artifact of an inadequate basis set. For N-phenylcyclohexanimine, a basis set like 6-311+G(d,p) would likely provide a good balance of accuracy and computational feasibility for DFT calculations. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Processes

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, N-phenylcyclohexanimine is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic processes of such molecules over time. nih.gov

MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. By simulating the molecule's movement over nanoseconds or even microseconds, MD can reveal the different conformations that the molecule can access and the energetic barriers between them. tandfonline.comtandfonline.com For N-phenylcyclohexanimine, MD simulations can provide insights into the rotation around the N-C(phenyl) bond and the puckering of the cyclohexyl ring, which are the main sources of its conformational flexibility. acs.org The results of MD simulations can be used to construct a conformational energy landscape, which maps the potential energy of the molecule as a function of its key dihedral angles. rsc.orgelifesciences.org This landscape can identify the most stable conformations and the pathways for interconversion between them.

Computational Mechanistic Investigations

Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions involving N-phenylcyclohexanimine, such as its formation from cyclohexanone (B45756) and aniline (B41778) or its hydrolysis back to the starting materials.

The formation of N-phenylcyclohexanimine proceeds through a condensation reaction between cyclohexanone and aniline. This reaction typically involves two main steps: the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine. peerj.combeilstein-journals.orgnih.gov Computational methods can be used to map the entire reaction pathway, identifying the structures of the reactants, intermediates, transition states, and products. researcher.lifescielo.br

By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the change in energy as the reaction progresses and reveals the activation energies for each step. The activation energy is the energy barrier that must be overcome for the reaction to occur, and it determines the reaction rate. Computational studies on similar imine formation reactions have shown that the dehydration step is often the rate-determining step. acs.orgpeerj.com The presence of a catalyst, such as an acid, can lower the activation energies and accelerate the reaction. scielo.brmasterorganicchemistry.com

Table 2: Illustrative Reaction Energy Profile Data for Imine Formation This table provides a hypothetical energy profile for the formation of an imine like N-phenylcyclohexanimine, based on computational studies of analogous reactions. Energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) - Uncatalyzed | Relative Energy (kcal/mol) - Acid-Catalyzed |

| Reactants (Ketone + Amine) | 0.0 | 0.0 |

| Transition State 1 (Addition) | +15 to +20 | +10 to +15 |

| Carbinolamine Intermediate | +5 to +10 | +2 to +7 |

| Transition State 2 (Dehydration) | +25 to +30 | +15 to +20 |

| Products (Imine + Water) | -5 to 0 | -5 to 0 |

Data compiled from general principles discussed in computational studies of imine formation. acs.orgpeerj.comscielo.br

Similarly, the hydrolysis of N-phenylcyclohexanimine back to cyclohexanone and aniline can be studied computationally. mdpi.commasterorganicchemistry.comacs.orgresearchgate.net The mechanism is essentially the reverse of its formation, involving the addition of water to the imine followed by the cleavage of the C-N bond. Computational studies can determine the energy barriers for hydrolysis under different conditions (e.g., neutral, acidic, or basic) and provide a quantitative understanding of the imine's stability. acs.orgu-szeged.hu

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the computational investigation of chemical reactions involving N-phenylcyclohexanimine, the localization of the transition state (TS) is a critical step. A transition state represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy point along the minimum energy path between reactants and products. github.iomdpi.com Computationally, locating a TS structure involves optimization algorithms that search for a geometry where the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue. uni-muenchen.de This single imaginary frequency corresponds to the vibrational mode of the molecule that leads the reaction from reactants to products over the energy barrier. github.io Various methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) methods, are employed to find these saddle points. researchtrends.net

Once a potential transition state structure is located, it is essential to confirm that it correctly connects the desired reactants and products. This verification is accomplished through Intrinsic Reaction Coordinate (IRC) analysis. github.iouni-muenchen.derowansci.com The IRC is defined as the minimum energy reaction pathway (MERP) in mass-weighted Cartesian coordinates, which traces the path a molecule would follow with zero kinetic energy as it descends from the transition state down to the reactant and product valleys. mdpi.comuni-muenchen.de

The IRC calculation starts at the optimized TS geometry and proceeds in both "forward" and "backward" directions along the path of the imaginary frequency. rowansci.com By following this path, the calculation generates a trajectory that visualizes the lowest energy route, confirming the connection between the transition state and the two associated local minima on the potential energy surface. github.iojussieu.fr This process is crucial for avoiding incorrect assignments, as a located saddle point might connect to unexpected intermediates or alternative products. github.io The successful completion of an IRC calculation provides a detailed potential energy profile for the reaction, solidifying the understanding of the reaction mechanism. github.io For a reaction involving N-phenylcyclohexanimine, such as its formation, hydrolysis, or isomerization, IRC analysis would be indispensable for validating the computed transition states and elucidating the precise atomic motions involved in the transformation. researchtrends.netmdpi.com

| Parameter | Description | Significance in Analysis |

| Transition State (TS) | A first-order saddle point on the Potential Energy Surface (PES). github.io | Represents the highest energy barrier of a reaction step. Its geometry reveals the critical configuration of atoms during the transformation. |

| Hessian Matrix | A matrix of the second partial derivatives of energy with respect to nuclear coordinates. | Used to characterize stationary points. A TS has exactly one negative eigenvalue (imaginary frequency). uni-muenchen.de |

| Imaginary Frequency | The single negative frequency obtained from a vibrational analysis at the TS. | The corresponding normal mode indicates the direction of the reaction coordinate over the saddle point. github.io |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy reaction path connecting the TS to reactants and products in mass-weighted coordinates. uni-muenchen.derowansci.com | Confirms that a located TS is the correct one for the reaction of interest by connecting it to the expected minima. rowansci.com |

| Potential Energy Profile | A plot of energy versus the reaction coordinate. | Visualizes the energy changes throughout the reaction, including activation energies and reaction energies, as traced by the IRC. github.io |

Prediction of Reactivity and Selectivity via Computational Metrics

Computational chemistry offers a powerful toolkit for predicting the reactivity and selectivity of molecules like N-phenylcyclohexanimine without the need for extensive experimental screening. mdpi.com By calculating a range of molecular and electronic descriptors using methods like Density Functional Theory (DFT), chemists can gain insights into a molecule's behavior in chemical reactions. nih.govchemrxiv.orgchemrevlett.com These computational metrics help to rationalize and predict outcomes such as regio- and site-selectivity. rsc.org

Key quantum chemical parameters are often used to predict reactivity. chemrevlett.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the N-phenylcyclohexanimine molecule, predicting where it is most likely to react with other species. nih.gov

Fukui indices and Natural Population Analysis (NPA) provide more quantitative measures of local reactivity. chemrevlett.comnih.gov These metrics help to pinpoint specific atoms that are most susceptible to nucleophilic or electrophilic attack. For instance, in reactions involving N-phenylcyclohexanimine, these calculations could predict whether a reactant would attack the imine carbon, the nitrogen, or a position on the phenyl or cyclohexyl rings. Modern approaches also leverage machine learning models trained on large datasets of reactions, using calculated descriptors to predict reaction outcomes with increasing accuracy. semanticscholar.orgnih.gov These models can be applied to predict the selectivity of complex reactions, such as identifying the major product among several possibilities. escholarship.org

| Computational Metric | Description | Predicted Property |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | Chemical Reactivity: A smaller gap often correlates with higher reactivity and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface of a molecule. nih.gov | Site Selectivity: Identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.gov |

| Natural Population Analysis (NPA) | A method to calculate the atomic charges and orbital populations within a molecule. nih.gov | Reactivity: Provides a quantitative measure of the charge distribution, helping to identify reactive sites. |

| Fukui Indices | Derived from conceptual DFT, these indices measure the change in electron density at a specific point when the total number of electrons changes. chemrevlett.com | Site Selectivity: Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, chemical potential, and electrophilicity index. nih.gov | Overall Reactivity: Provide a general measure of the stability and reactivity of the molecule as a whole. |

| Activation Energy (Ea) | The energy barrier calculated for a reaction pathway, typically the difference in energy between the transition state and reactants. mdpi.com | Reaction Rate & Selectivity: Lower activation energies correspond to faster reactions. Comparing Ea for different pathways predicts selectivity. |

Development of Theoretical Models for Imine Systems

The development of robust theoretical models is essential for understanding the complex chemical behavior of imine systems, including N-phenylcyclohexanimine. nih.govnih.gov These models, primarily based on quantum chemical methods, allow for the detailed investigation of reaction mechanisms, structure-reactivity relationships, and spectroscopic properties. mdpi.comchemrxiv.org Density Functional Theory (DFT) has become a particularly valuable tool due to its balance of computational cost and accuracy in describing the electronic structure of molecules. mdpi.com

Theoretical models for imines are often developed to study specific reaction classes. For example, computational models have been constructed to explore the mechanism of imine formation. These studies typically model the reaction pathway, including the initial nucleophilic attack of the amine on the carbonyl, the formation of a tetrahedral intermediate, and the subsequent rate-limiting dehydration step to form the C=N double bond. nih.govchemrxiv.org By calculating the Gibbs free energies of the intermediates and transition states, these models can predict reaction equilibria and rates. nih.govchemrxiv.org

Other theoretical models focus on the reactivity of the imine bond itself. Computational studies on the hydrolysis of imines have detailed the reaction pathways, often involving the attack of a water molecule on the imine carbon and passing through four-membered ring transition structures. mdpi.com Similarly, the mechanisms of reactions like the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) of imines have been extensively modeled. mdpi.com These computational investigations analyze catalyst-substrate interactions, including non-covalent forces like hydrogen bonding, to explain the observed enantioselectivity. mdpi.com The continuous refinement of these theoretical models, often validated against experimental data, enhances their predictive power and provides fundamental insights into the factors controlling the chemistry of imine systems. mdpi.comnih.gov

Synthetic Applications and Methodological Advancements Facilitated by N Phenylcyclohexanimine

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of N-phenylcyclohexanimine as a synthetic intermediate is rooted in the reactivity of its imine functional group. This group can undergo a variety of transformations, including reduction to the corresponding amine, N-phenylcyclohexylamine, or participate in addition and cycloaddition reactions, making it a foundational building block for a diverse array of more complex molecules.

N-phenylcyclohexanimine and related N-aryl imines serve as potent precursors for the assembly of complex polycyclic frameworks, which are common motifs in natural products and pharmaceutically active compounds. The imine group can act as a "2-azadiene" component in powerful cycloaddition reactions, enabling the rapid construction of nitrogen-containing ring systems.

A prominent example of this is the Povarov reaction, a formal [4+2] cycloaddition that typically involves an N-aryl imine and an electron-rich alkene to furnish tetrahydroquinolines. acs.orgnih.gov In this transformation, the N-phenylcyclohexanimine would first be activated by a Lewis or Brønsted acid catalyst to form a reactive iminium ion. This ion then engages the alkene in a stepwise or concerted cycloaddition, followed by aromatization of the newly formed ring system. This methodology allows for the fusion of a new six-membered nitrogen-containing ring onto the existing phenyl group, directly leading to a polycyclic structure. The use of cyclic imines like N-phenylcyclohexanimine is particularly advantageous for creating fused-ring systems. nih.gov An oxidative variant of the Povarov reaction allows for the in situ generation of the required iminium ion from the corresponding secondary amine, followed by cycloaddition, which constitutes a dual C-H functionalization event to build the polycyclic amine framework. acs.orgnih.gov

| Dienophile | Catalyst | Conditions | Polycyclic Product Structure | Yield (%) | Citation |

| 1-Vinylpyrrolidin-2-one | CuBr | O2, Toluene, 80 °C | Fused Tetrahydroquinoline | 50-70 | acs.org |

| Ethyl Vinyl Ether | BF3·OEt2 | CH2Cl2, -78 °C to rt | Fused Tetrahydroquinoline | High | nih.gov |

| Styrene | Yb(OTf)3 | CH3CN, rt | Fused Tetrahydroquinoline | High* | nih.gov |

*Yields are representative for analogous N-aryl imine systems.

The synthesis of heterocyclic compounds, which are integral to a vast number of pharmaceuticals and functional materials, is another area where N-phenylcyclohexanimine serves as a key precursor. encyclopedia.pubnih.gov Its imine bond is a versatile handle for introducing nitrogen into a new ring system.

One powerful method for constructing heterocycles is the van Leusen imidazole (B134444) synthesis. This reaction typically involves the condensation of an imine with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield an imidazole ring. nih.gov While many examples use acyclic imines, the methodology is applicable to cyclic imines derived from secondary alicyclic amines, which can be generated in situ and then trapped with TosMIC. nih.gov This approach allows for the regioselective fusion of an imidazole ring to the existing cyclohexyl framework of N-phenylcyclohexanimine, producing complex bicyclic heteroaromatic compounds. nih.gov Furthermore, N-phenylcyclohexanimine can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile imines, to afford five-membered N-heterocycles. beilstein-journals.org This strategy provides a direct route to highly functionalized, fused pyrazole (B372694) derivatives. beilstein-journals.org

| TosMIC Derivative | Base | Conditions | Fused Imidazole Product | Yield (%) | Citation |

| TosMIC | DBU | THF, -78 °C to rt | Tetrahydrobenzimidazole | 40-60 | nih.gov |

| Ethyl 2-isocyano-2-tosylacetate | t-BuNH2 | THF, -78 °C to 50 °C | Functionalized Tetrahydrobenzimidazole | 38-45 | nih.gov |

*Yields are representative for analogous cyclic imine systems.

Building Block for Complex Polycyclic Structures

Participation in Catalytic Processes

Beyond its role as a stoichiometric building block, N-phenylcyclohexanimine and its derivatives are implicated in modern catalytic transformations. These applications range from its potential involvement in organocatalytic cycles to its use as a foundational structure for designing sophisticated ligands for metal-catalyzed reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often by forming transient, reactive intermediates. organic-chemistry.org A major strategy in this field is iminium ion catalysis, where a secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a reactive iminium ion. princeton.edu While N-phenylcyclohexanimine is itself an imine, it can be a key component in reactions that are mediated by organocatalysts. For example, in a multicomponent reaction, N-phenylcyclohexanimine could be formed in situ from aniline (B41778) and cyclohexanone (B45756), which then participates in a cascade reaction catalyzed by a chiral organocatalyst, such as a Brønsted acid or a primary amine. mdpi.com The activation of the imine by a chiral catalyst can generate a chiral environment, enabling subsequent transformations to proceed with high stereocontrol. beilstein-journals.org Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions involving imines, opening pathways for umpolung reactivity where the normal polarity of the functional group is inverted. organic-chemistry.org

The performance of transition metal catalysts is critically dependent on the nature of the ligands coordinated to the metal center. nih.gov These ligands modulate the metal's steric and electronic properties, thereby controlling catalytic activity and selectivity. N-phenylcyclohexanimine serves as an accessible precursor for a variety of N-donor ligands.

The most direct route involves the reduction of the imine to N-phenylcyclohexylamine. This secondary amine can be used as a ligand itself or serve as a scaffold for more complex ligand architectures, such as pincer ligands. mdpi.com Pincer ligands are multidentate structures that bind to a metal center in a tridentate, meridional fashion, often conferring exceptional stability and reactivity to the resulting metal complex. mdpi.com By functionalizing the ortho positions of the phenyl ring on N-phenylcyclohexanimine before or after reduction, one could synthesize PNP or NNN-type pincer ligands. The cyclohexyl group provides significant steric bulk, which can be crucial for promoting certain catalytic steps like reductive elimination, while the nitrogen atom acts as a strong σ-donor to the metal center. sigmaaldrich.com Such ligands are valuable in a wide range of applications, including dehydrogenation, hydrogenation, and cross-coupling reactions. mdpi.comnih.gov

Organocatalytic Applications

Advancements in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms during a chemical reaction, is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals. masterorganicchemistry.comntu.edu.sg N-phenylcyclohexanimine is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The carbon atom of the C=N bond is sp²-hybridized and planar, and a nucleophile can attack from either of two faces. A stereoselective reaction will preferentially form one stereoisomer over the other. ddugu.ac.instereoelectronics.org

The development of catalytic asymmetric methods for additions to imines is a highly active area of research. The asymmetric reduction of N-phenylcyclohexanimine, for instance, using a chiral catalyst (e.g., a Noyori-type ruthenium-diamine complex) or a chiral reducing agent, can produce enantiomerically enriched N-phenylcyclohexylamine, a valuable chiral building block. Similarly, the enantioselective addition of organometallic reagents (e.g., organolithiums or Grignard reagents) to the imine can be achieved using a chiral ligand to control the facial selectivity of the attack. nih.gov These reactions generate a new stereocenter at the former imine carbon with high fidelity, providing access to chiral amines with defined stereochemistry. The efficiency of such transformations is typically measured by the diastereomeric ratio (dr) or the enantiomeric excess (ee) of the product. rsc.org

| Nucleophile | Chiral Catalyst / Reagent | Product Stereochemistry | Selectivity | Citation (Analogous Systems) |

| H2 | [RuCl2(chiral-diphosphine)(chiral-diamine)] | (R)- or (S)-N-phenylcyclohexylamine | >95% ee | nih.gov |

| Diethylzinc (Et2Zn) | Chiral Amino Alcohol Ligand | (R)- or (S)-1-(N-phenylamino)-1-ethylcyclohexane | up to 99% ee | nih.gov |

| Reformatsky Reagent (BrZnCH2CO2Et) | Chiral Bis(oxazoline) Ligand | Chiral β-Amino Ester | High dr and ee | beilstein-journals.org |

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. google.com After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of directing the formation of one specific enantiomer over the other. google.com For a molecule to function as a chiral auxiliary, it must itself be chiral.

N-phenylcyclohexanimine is an achiral molecule and therefore cannot function as a chiral auxiliary in its native form. The development of chiral derivatives would be a prerequisite for its application in this context. A survey of chemical literature and patent databases does not indicate that chiral versions of N-phenylcyclohexanimine have been developed or employed as chiral auxiliaries for asymmetric synthesis. The established and widely used auxiliaries, such as Evans oxazolidinones, pseudoephedrine, and various sulfinamides, remain the primary tools for this approach. google.com

Table 1: Analysis of N-phenylcyclohexanimine as a Potential Chiral Auxiliary This table outlines the fundamental requirements for a chiral auxiliary and evaluates N-phenylcyclohexanimine against these criteria based on its intrinsic properties.

Asymmetric Catalysis Employing Imine Functionality

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. libretexts.org Imines are common substrates in such reactions, particularly in asymmetric hydrogenations and nucleophilic additions to the carbon-nitrogen double bond. ethz.chnih.gov

The imine functionality of N-phenylcyclohexanimine makes it a potential substrate for catalytic asymmetric reactions. Methodologies such as the asymmetric hydrogenation of C=N bonds to produce chiral amines are well-established for a wide variety of imines. ethz.chrsc.org These reactions typically employ a chiral transition-metal complex (often based on iridium, rhodium, or ruthenium) or an organocatalyst to achieve high enantioselectivity. york.ac.ukmdpi.com

However, a review of the scientific literature reveals a lack of specific, well-developed catalytic systems focused on the asymmetric transformation of N-phenylcyclohexanimine. While general methods for imine hydrogenation exist, dedicated studies detailing the substrate scope, catalyst optimization, and achievable enantiomeric excess for N-phenylcyclohexanimine are not prominent. Research in this area tends to focus on N-sulfonyl or N-phosphinoyl imines, which are often more reactive and less prone to catalyst deactivation than simple N-aryl imines. rsc.org

Interestingly, one study noted the formation of N-phenylcyclohexanimine as the major product when a niobium pentoxide microcube catalyst was used in an attempted three-component Mannich reaction between cyclohexanone, aniline, and a third component. utfpr.edu.br This highlights the compound's stability and ease of formation but does not describe its application as a tool in a stereoselective process. utfpr.edu.br

Table 2: Potential Asymmetric Transformations of N-phenylcyclohexanimine as a Substrate This table outlines common catalytic asymmetric reactions involving imines and the potential products that could be formed from N-phenylcyclohexanimine, noting the lack of specific literature precedent.

N Phenylcyclohexanimine Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Design Principles for Structural Modification

The structural modification of N-phenylcyclohexanimine is guided by principles aimed at altering its electronic properties, steric profile, and biological interactions. A key strategy involves substituent engineering, where functional groups are strategically placed on the phenyl or cyclohexyl rings to modulate reactivity and function. rsc.org

One fundamental design choice is the balance between aromatic and aliphatic character. For instance, comparing phenyl-terminated side chains with cyclohexyl-terminated ones reveals significant differences in intermolecular interactions. Phenyl groups can engage in C–H⋯π interactions, leading to less dynamic molecular motion in the solid state, a feature that can be crucial for developing materials with specific charge-transport properties. rsc.org The cyclohexyl group, being more flexible and lacking these specific interactions, imparts different conformational and packing characteristics. rsc.org

Another powerful design principle is bioisosteric replacement, a strategy prevalent in medicinal chemistry. This involves substituting a part of the molecule, such as the phenyl ring, with another group that has similar physical or chemical properties but may offer improved metabolic stability, bioavailability, or reduced toxicity. rsc.org For example, arylamine motifs are sometimes replaced with bicyclo[1.1.1]pentylamines (BCPAs) to mitigate risks associated with the metabolism of aromatic amines. rsc.org Applying this principle to N-phenylcyclohexanimine could involve replacing the phenyl group with a BCP A moiety to create a non-planar, saturated analogue with a distinct three-dimensional profile.

The core objectives of these modifications include:

Tuning Electronic Effects: Introducing electron-donating or electron-withdrawing groups to alter the reactivity of the imine bond.

Steric Hindrance: Introducing bulky substituents to influence the selectivity of reactions at the imine carbon.

Improving Physicochemical Properties: Modifying the structure to enhance solubility, stability, or membrane permeability.

Probing Structure-Activity Relationships (SAR): Systematically altering the structure to understand how it interacts with biological targets. mdpi.com

Synthetic Routes to N-phenylcyclohexanimine Analogues

The synthesis of N-phenylcyclohexanimine analogues can be achieved through several established and modern synthetic methodologies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

A primary and direct method involves the condensation reaction between a substituted cyclohexanone (B45756) and a substituted aniline (B41778). This reaction typically proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the target imine. This approach is highly versatile, as a wide variety of substituted anilines and cyclohexanones are commercially available or readily synthesized.

More advanced methods leverage transition-metal catalysis. For example, a palladium-catalyzed route has been developed for synthesizing arylamine derivatives directly from cyclohexanones using ammonium (B1175870) salts as the nitrogen source. This pathway involves the initial dehydrogenation of cyclohexanone to cyclohexenone, followed by imination and subsequent aromatization.

Other relevant synthetic strategies that can be adapted for creating analogues include:

N-Alkylation/Arylation: The nitrogen atom of a pre-formed imine can be functionalized, although direct alkylation can be challenging. A more common approach is to use a primary amine (R-NH₂) other than aniline in the initial condensation with cyclohexanone to generate N-substituted analogues.

Cross-Coupling Reactions: For aryl-substituted analogues, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated N-phenylcyclohexanimine precursor can introduce a wide range of substituents onto the phenyl ring. mdpi.com

Multi-component Reactions (MCRs): MCRs offer an efficient pathway to construct complex molecules in a single step, combining benefits like atom economy and high yields. frontiersin.org A hypothetical MCR could involve cyclohexanone, an aniline derivative, and a third component to build a more complex scaffold around the core N-phenylcyclohexanimine structure.

| Synthetic Method | Description | Key Reactants | Potential Analogues | Reference |

|---|---|---|---|---|

| Condensation Reaction | Direct reaction of a ketone with a primary amine, followed by dehydration to form an imine. | Substituted Cyclohexanone, Substituted Aniline | Ring-substituted variants on both phenyl and cyclohexyl moieties. | |

| Palladium-Catalyzed Synthesis | A catalytic cycle involving dehydrogenation, imination, and aromatization to form arylamines from ketones. | Cyclohexanone, Ammonium Salts, Pd Catalyst | Aromatic amine derivatives. | |

| N-Substitution via Primary Amines | Condensation of cyclohexanone with various primary amines (aliphatic or aromatic) instead of aniline. | Cyclohexanone, R-NH₂ (e.g., Benzylamine, Methylamine) | N-Alkyl and N-Aryl variants like N-benzylcyclohexanimine. | |

| Hydrosilylation of Diacids and Amines | A method for synthesizing N-substituted cyclic amines from diacids and amines using an iron catalyst. This could be adapted for specific precursors. | Diacids, Amines, Phenylsilane, Iron Catalyst | Complex cyclic amine structures. | mdpi.com |

Investigation of Substituent Effects on Reactivity and Selectivity

Substituents on the aromatic ring of N-phenylcyclohexanimine exert profound control over the molecule's reactivity and the selectivity of its transformations. lumenlearning.com These effects are primarily categorized as inductive and resonance effects, which alter the electron density of the imine (C=N) bond. libretexts.org

Inductive Effect: This is an electronic effect transmitted through sigma bonds. Electronegative atoms (like halogens, oxygen, nitrogen) pull electron density away from the ring, while alkyl groups donate electron density. libretexts.org

Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. Groups with lone pairs (e.g., -OH, -NH₂, -OR) can donate electron density to the ring via resonance, while groups with pi bonds to electronegative atoms (e.g., -NO₂, -CN, -COR) withdraw electron density. libretexts.org

These electronic perturbations directly impact the two key reactive sites of the imine group:

The Imine Nitrogen: The lone pair on the nitrogen atom gives it basic and nucleophilic character. Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the nitrogen, making it a stronger nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity.

The Imine Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles. EWGs on the phenyl ring pull electron density away from the imine bond, making the carbon more electron-deficient and thus more electrophilic. EDGs have the opposite effect, reducing its electrophilicity.

This interplay determines the rate and outcome of reactions such as hydrolysis, reduction, and addition of organometallic reagents. For instance, the hydrolysis of an N-phenylcyclohexanimine analogue with a nitro group (-NO₂) on the phenyl ring would be faster than that of the unsubstituted parent compound because the EWG enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water.

| Substituent (on Phenyl Ring) | Classification | Primary Electronic Effect | Effect on Imine N Nucleophilicity | Effect on Imine C Electrophilicity | Reference |

|---|---|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Strong Resonance Donor (+R) | Increase | Decrease | libretexts.org |

| -CH₃ (Methyl) | Activating | Inductive Donor (+I) | Slight Increase | Slight Decrease | lumenlearning.com |

| -Cl (Chloro) | Deactivating | Inductive Withdrawer (-I) > Resonance Donor (+R) | Decrease | Increase | libretexts.org |

| -NO₂ (Nitro) | Deactivating | Strong Inductive & Resonance Withdrawer (-I, -R) | Strong Decrease | Strong Increase | lumenlearning.comlibretexts.org |

| -CN (Cyano) | Deactivating | Strong Inductive & Resonance Withdrawer (-I, -R) | Strong Decrease | Strong Increase | libretexts.org |

Exploration of Ring-Substituted and N-Substituted Variants

The systematic exploration of substituted variants of N-phenylcyclohexanimine is crucial for developing structure-activity relationships and tailoring the molecule for specific functions. Modifications can be made at three primary locations: the phenyl ring, the cyclohexyl ring, and the imine nitrogen.

Ring-Substituted Variants:

Phenyl Ring Substitution: As discussed in the previous section, adding substituents to the phenyl ring is a primary method for tuning electronic properties. For example, an N-(4-methoxyphenyl)cyclohexanimine would be expected to have a more nucleophilic imine nitrogen compared to N-(4-nitrophenyl)cyclohexanimine. These modifications are fundamental in SAR studies, where researchers correlate electronic properties with biological activity. mdpi.com

Cyclohexyl Ring Substitution: Placing substituents on the cyclohexyl ring primarily introduces steric effects. A methyl group at the 2-position of the cyclohexyl ring, for instance, would sterically hinder the approach of nucleophiles to the imine carbon, potentially increasing the selectivity of certain reactions.

N-Substituted Variants: Replacing the phenyl group with other substituents on the nitrogen atom creates a diverse family of analogues with different properties.

N-Alkyl Analogues: Compounds like N-methylcyclohexanimine and N-benzylcyclohexanimine exhibit different steric and electronic profiles. The absence of the aromatic ring in N-methylcyclohexanimine removes the resonance effects, altering the fundamental reactivity of the imine.

N-Aryl Analogues: Using different aromatic systems, such as naphthyl or pyridyl groups, in place of the phenyl ring can introduce new properties, such as fluorescence or altered metal-coordinating abilities.

| Compound Name | Modification Type | Key Structural Feature | Anticipated Property Change | Reference |

|---|---|---|---|---|

| N-phenylcyclohexanimine | Parent Compound | Phenyl group on imine nitrogen. | Baseline reactivity. | |

| N-(4-Nitrophenyl)cyclohexanimine | Phenyl Ring Substitution | Strong electron-withdrawing nitro group. | Increased electrophilicity of imine carbon. | lumenlearning.com |

| N-(4-Methoxyphenyl)cyclohexanimine | Phenyl Ring Substitution | Strong electron-donating methoxy (B1213986) group. | Increased nucleophilicity of imine nitrogen. | libretexts.org |

| N-Benzylcyclohexanimine | N-Substitution | Benzyl group replaces phenyl group. | Increased flexibility; no direct resonance effect on imine. | |

| N-Methylcyclohexanimine | N-Substitution | Methyl group replaces phenyl group. | Reduced steric bulk compared to phenyl; altered electronics. | |

| N-Phenyl-(2-methylcyclohexanimine) | Cyclohexyl Ring Substitution | Methyl group adjacent to the imine carbon. | Steric hindrance to nucleophilic attack. | N/A |

Conformationally Restricted Analogues and Their Reactivity

The N-phenylcyclohexanimine molecule possesses considerable conformational flexibility due to rotation around the C-N and N-phenyl single bonds. Creating conformationally restricted analogues, where this freedom of movement is limited, is a sophisticated strategy used to understand the molecule's "bioactive conformation"—the specific shape it adopts when interacting with a biological target like an enzyme or receptor. nih.gov

This restriction is typically achieved by introducing additional rings or bulky groups that "lock" the molecule into a more rigid structure. For example, one could envision an analogue where the ortho position of the phenyl ring is covalently tethered to the 2-position of the cyclohexyl ring, creating a fused, polycyclic system.

The primary goals and consequences of conformational restriction are:

Enhanced Selectivity: By locking the molecule into a specific shape, its interaction with a target can become more precise, potentially increasing its potency and reducing off-target effects.

Probing Binding Hypotheses: If a rigid analogue shows high activity, it provides strong evidence that its conformation mimics the active conformation of the more flexible parent molecule. nih.gov

Altered Reactivity: The reactivity of the imine can be affected. Forcing the phenyl ring into a specific orientation relative to the imine bond can either enhance or diminish electronic conjugation, thereby modulating the reactivity of the C=N group. For example, forcing the phenyl ring to be coplanar with the imine bond would maximize resonance effects, while forcing it into a perpendicular orientation would eliminate them.

A study on phenethylamine (B48288) analogues synthesized a series of conformationally restricted benzocycloalkanes to test hypotheses about the bioactive conformation for 5-HT₂A receptor binding. nih.gov This work demonstrated that a rigid benzocyclobutene analogue was highly potent, suggesting its constrained structure mimicked the ideal binding shape. nih.gov A similar approach applied to N-phenylcyclohexanimine could yield significant insights into its structure-reactivity relationships.

Emerging Research Directions and Future Prospects in N Phenylcyclohexanimine Chemistry

Development of Novel Synthetic Methodologies

The classical synthesis of N-phenylcyclohexanimine typically involves the condensation of cyclohexanone (B45756) and aniline (B41778). While effective, researchers are continuously seeking to refine and innovate upon existing methods to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Recent advancements focus on several key areas:

Catalyst Development: The exploration of new catalysts is a primary focus. For instance, niobium pentoxide (Nb2O5) microcubes have been investigated as catalysts in the Mannich multicomponent reaction, where N-phenylcyclohexanimine was observed as the predominant product under certain conditions. utfpr.edu.br This highlights a move towards using heterogeneous catalysts that can be easily recovered and reused, enhancing the sustainability of the synthesis.

Flow Chemistry: The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. The development of flow chemistry protocols for imine synthesis, including N-phenylcyclohexanimine, allows for precise control over reaction parameters, leading to higher purity and yields. nih.gov

DNA-Templated Synthesis: A highly innovative approach involves the use of DNA templates to guide the synthesis of sequence-defined polymers. nih.gov While still in its nascent stages for small molecules like N-phenylcyclohexanimine, this methodology offers unprecedented control over molecular assembly and could open up new avenues for creating complex architectures based on an imine core. nih.govthechemicalengineer.com

A comparative look at traditional versus emerging synthetic approaches is presented below:

| Feature | Traditional Method (e.g., Batch Condensation) | Emerging Method (e.g., Catalytic Flow Synthesis) |

| Catalyst | Often requires stoichiometric acid or base catalysts. | Utilizes recyclable solid-state catalysts (e.g., metal oxides). utfpr.edu.br |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. nih.gov |

| Scalability | Can be challenging and may require process re-optimization. | More straightforward to scale up. |

| Sustainability | Often generates more waste and uses harsher reagents. | Improved atom economy and potential for greener solvents. |

Exploration of Underutilized Reactivity Modes

Beyond its role as a simple intermediate, N-phenylcyclohexanimine possesses a rich and varied reactivity that is ripe for further exploration. Researchers are now looking to unlock new transformations by targeting less conventional reaction pathways.

Key areas of investigation include:

Asymmetric Transformations: The development of enantioselective reactions involving imines is a major goal. Chiral catalysts, including those based on cinchonine-derived thiourea, are being employed to achieve high stereocontrol in reactions such as the Strecker synthesis, which can be initiated from imines like N-phenylcyclohexanimine. nih.gov

Radical Chemistry: The involvement of N-phenylcyclohexanimine in radical reactions is an area of growing interest. Photoredox catalysis, for example, can generate radical intermediates from imines, enabling novel carbon-carbon and carbon-heteroatom bond formations that are not accessible through traditional ionic pathways. fu-berlin.de

Anomeric Amide Chemistry: A novel class of reagents, N-X anomeric amides, has been developed for electrophilic halogenation. nih.gov The principles behind activating molecules through stored energy in pyramidalized nitrogen could inspire new ways to activate the C=N bond of N-phenylcyclohexanimine for previously inaccessible transformations. nih.gov

Integration of Photo- and Electrocatalysis in Imine Transformations

Photocatalysis and electrocatalysis offer powerful and sustainable alternatives to traditional chemical methods, allowing for reactions to proceed under mild conditions using light or electricity as the driving force. rsc.orgnih.gov The integration of these techniques into the chemistry of N-phenylcyclohexanimine is a burgeoning field with immense potential. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a cornerstone of modern organic synthesis. fu-berlin.de This technique can be used to facilitate a wide range of transformations involving imines, including reductive couplings, cycloadditions, and functionalizations of adjacent C-H bonds. The use of metal-free polymeric photocatalysts is also a promising avenue for sustainable chemical transformations. rsc.org

Electrosynthesis: Electrocatalysis provides a reagent-free method for oxidation and reduction reactions. nih.gov For N-phenylcyclohexanimine, this could involve its reduction to N-phenylcyclohexylamine or its use in electrochemically driven coupling reactions. The design of efficient electrocatalysts, such as those based on metal-organic layers (MOLs), is crucial for maximizing the efficiency and selectivity of these transformations. nih.gov

Photoelectrocatalysis: This hybrid approach combines the advantages of both photocatalysis and electrocatalysis to achieve even greater control over reaction pathways. mdpi.com For example, a photoanode could be used to generate an oxidant that reacts with N-phenylcyclohexanimine, while a cathode simultaneously performs a reduction step in a different part of the molecule or on a co-substrate.

The following table summarizes the potential applications of these technologies in N-phenylcyclohexanimine chemistry:

| Technology | Potential Application for N-phenylcyclohexanimine | Key Advantages |

| Photocatalysis | C-H functionalization, cycloadditions, radical couplings. fu-berlin.de | Mild reaction conditions, use of renewable energy (light). rsc.org |

| Electrocatalysis | Selective reduction to amines, oxidative coupling reactions. nih.gov | Reagent-free, precise control over redox potential. |

| Photoelectrocatalysis | Complex multi-electron transformations, degradation of pollutants. mdpi.com | Enhanced efficiency and selectivity compared to individual methods. mdpi.com |

Advanced In-Situ Spectroscopic Characterization during Reactions

To truly understand and optimize the complex transformations involving N-phenylcyclohexanimine, it is essential to monitor reactions in real-time. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel, allowing chemists to observe the formation of intermediates, track reactant consumption, and elucidate reaction mechanisms. mt.comspectroscopyonline.com

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions involving imines. mt.com The characteristic C=N stretching frequency provides a clear spectroscopic handle to follow the formation and consumption of N-phenylcyclohexanimine. These techniques can provide critical data for reaction kinetics and mechanism elucidation. abb.com

UV-Resonance Raman (UV-RR) Spectroscopy: For reactions involving low concentrations of reactants, UV-RR spectroscopy offers enhanced sensitivity by tuning the excitation wavelength to an electronic transition of a specific reaction component. oxinst.com This can be particularly useful for studying catalytic reactions where the active species are present in small amounts. oxinst.com

Mass Spectrometry: Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allow for the continuous sampling and analysis of a reaction mixture, providing detailed information about the formation of products and transient intermediates. fu-berlin.de

The benefits of employing these techniques are manifold, leading to enhanced reaction understanding, improved process robustness for scale-up, and faster optimization of reaction conditions. mt.com

Leveraging Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis. mit.edu By analyzing vast datasets of chemical reactions, ML models can learn to predict the outcomes of new reactions, suggest optimal conditions, and even design novel synthetic routes. mit.eduarxiv.org

Predictive Modeling: ML models can be trained on existing reaction databases to predict the major products of a reaction given a set of reactants and reagents. mit.edu For N-phenylcyclohexanimine, this could mean predicting the outcome of a novel multicomponent reaction or identifying potential side products in a known transformation.

Mechanism Elucidation: Interpretable ML models, such as graph neural networks, are being developed to not only predict reaction outcomes but also to identify the elementary steps of a reaction mechanism and pinpoint the reactive atoms involved. arxiv.org This could provide unprecedented insight into the complex transformations of N-phenylcyclohexanimine.

De Novo Design: In the future, AI could be used to design entirely new reactions and synthetic pathways for accessing derivatives of N-phenylcyclohexanimine with desired properties. By learning the underlying principles of chemical reactivity, AI systems could propose novel combinations of reactants and catalysts to achieve a specific synthetic goal.

The synergy between computational prediction and experimental validation promises to accelerate the pace of discovery in N-phenylcyclohexanimine chemistry.

Multicomponent Reactions Featuring N-phenylcyclohexanimine

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of efficient and diversity-oriented synthesis. fu-berlin.demdpi.com N-phenylcyclohexanimine, either pre-formed or generated in situ, is an ideal component for a variety of MCRs.

Strecker and Ugi Reactions: As a key imine component, N-phenylcyclohexanimine can participate in classic MCRs like the Strecker synthesis to produce α-aminonitriles, which are precursors to amino acids. nih.govfu-berlin.de Similarly, in the Ugi four-component reaction, it can combine with a carboxylic acid, an isocyanide, and another component to rapidly generate complex peptide-like structures. nih.gove-bookshelf.de

Povarov Reaction: The Povarov reaction, a formal [4+2] cycloaddition, can utilize N-phenylcyclohexanimine as the dienophile for the synthesis of tetrahydroquinolines, a privileged scaffold in medicinal chemistry. nih.gov The multicomponent variant, where the imine is formed in situ from aniline and cyclohexanone, is particularly attractive for its operational simplicity. nih.gov

Novel MCRs: The development of new MCRs is a continuous endeavor. Research is focused on designing novel reaction cascades that incorporate N-phenylcyclohexanimine to access unique and complex molecular architectures. beilstein-journals.org These reactions often lead to the formation of multiple new bonds and stereocenters in a single, highly efficient step.

The table below highlights some key MCRs involving imines like N-phenylcyclohexanimine:

| Multicomponent Reaction | Reactants (General) | Product Class |

| Strecker Synthesis | Imine (or aldehyde/ketone + amine), Cyanide source | α-Aminonitriles nih.gov |

| Ugi Reaction | Imine (or aldehyde/ketone + amine), Carboxylic acid, Isocyanide | α-Acylaminoamides nih.gov |

| Povarov Reaction | Imine, Alkene (electron-rich) | Tetrahydroquinolines nih.gov |

| Mannich Reaction | Imine (or aldehyde + amine), Enolizable carbonyl compound | β-Amino carbonyl compounds utfpr.edu.br |

The ongoing exploration of these emerging research directions will undoubtedly lead to a deeper understanding and expanded application of N-phenylcyclohexanimine and its derivatives, solidifying its place as a versatile and valuable building block in modern organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.